An In-depth Technical Guide to 3-methoxy-1-methyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-methoxy-1-methyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-methoxy-1-methyl-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes available information on its hydrochloride salt, related analogues, and general characteristics of 4-aminopyrazoles to offer valuable insights for its use in research and drug development. The guide covers its molecular structure, physicochemical properties, and provides a plausible synthetic route with a detailed experimental protocol. Additionally, it explores the characteristic reactivity of the 4-aminopyrazole scaffold and discusses the compound's significance as an intermediate in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors.
Introduction
3-methoxy-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique arrangement of substituents on the pyrazole ring—a methoxy group at the 3-position, a methyl group at the N1 position, and an amine group at the 4-position—imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex bioactive molecules. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle. The functional groups present in 3-methoxy-1-methyl-1H-pyrazol-4-amine offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs. Notably, this compound has been identified as a key intermediate in the synthesis of potent and selective Janus kinase 1 (JAK1) inhibitors, highlighting its importance in the development of targeted therapies for inflammatory diseases and cancer.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃O | - |
| Molecular Weight | 127.14 g/mol | [2] |
| IUPAC Name | 3-methoxy-1-methyl-1H-pyrazol-4-amine | - |
| CAS Number | 17855-73-5 (for free base) | - |
| CAS Number (HCl salt) | 1431962-46-7 | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[3] | Inferred from structural similarity |
| pKa | Not reported | - |
Synthesis and Purification
The synthesis of 4-aminopyrazoles can be achieved through various established methods.[4][5] A common and effective approach involves the reduction of a corresponding 4-nitro or 4-nitroso pyrazole derivative. The following protocol outlines a plausible and widely applicable synthetic route for the preparation of 3-methoxy-1-methyl-1H-pyrazol-4-amine.
Synthetic Pathway
A logical synthetic approach involves the initial formation of the pyrazole core, followed by nitration at the 4-position and subsequent reduction to the desired amine.
Caption: Plausible synthetic route for 3-methoxy-1-methyl-1H-pyrazol-4-amine.
Experimental Protocol: Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine
Step 1: Synthesis of 3-Methoxy-1-methyl-1H-pyrazol-5(4H)-one
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 3-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is then methylated at the hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield 3-methoxy-1-methyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 3-Methoxy-1-methyl-4-nitro-1H-pyrazole
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To a stirred solution of 3-methoxy-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid, cooled in an ice bath (0-5 °C), add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 3-methoxy-1-methyl-4-nitro-1H-pyrazole.
Step 3: Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine
-
In a flask suitable for hydrogenation, dissolve 3-methoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 3-methoxy-1-methyl-1H-pyrazol-4-amine.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) or by recrystallization from an appropriate solvent to afford the pure 3-methoxy-1-methyl-1H-pyrazol-4-amine.
Spectroscopic Characterization
While specific experimental spectra for 3-methoxy-1-methyl-1H-pyrazol-4-amine are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7]
¹H NMR Spectroscopy (Predicted)
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~7.0-7.5 ppm (s, 1H): A singlet corresponding to the C5-H proton of the pyrazole ring.
-
~3.8-4.0 ppm (s, 3H): A singlet for the methoxy (-OCH₃) protons.
-
~3.6-3.8 ppm (s, 3H): A singlet for the N-methyl (-NCH₃) protons.
-
~3.0-4.0 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
~150-160 ppm: Quaternary carbon C3 (attached to the methoxy group).
-
~125-135 ppm: Quaternary carbon C4 (attached to the amino group).
-
~120-130 ppm: Methine carbon C5.
-
~55-60 ppm: Methoxy carbon (-OCH₃).
-
~35-40 ppm: N-methyl carbon (-NCH₃).
Infrared (IR) Spectroscopy (Predicted)
-
3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).[8]
-
2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.
-
1580-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.
-
1450-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole ring.
-
1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
1000-1100 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 127. Subsequent fragmentation may involve the loss of a methyl radical from the methoxy or N-methyl group, or other characteristic fragmentations of the pyrazole ring.
Chemical Reactivity
The chemical reactivity of 3-methoxy-1-methyl-1H-pyrazol-4-amine is dictated by the interplay of its functional groups.
Caption: Key reactions of the 4-amino group in 3-methoxy-1-methyl-1H-pyrazol-4-amine.
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N-Acylation and N-Alkylation: The primary amino group at the C4 position is a key nucleophilic center and readily undergoes reactions with various electrophiles. It can be acylated with acyl chlorides or anhydrides to form the corresponding amides, or alkylated with alkyl halides to yield secondary or tertiary amines. These reactions are fundamental for introducing further diversity and modulating the compound's properties.
-
Diazotization: The 4-amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents at the 4-position, or coupling reactions with activated aromatic compounds to form azo dyes.
-
Reactions with Aldehydes and Ketones: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[6]
Applications in Drug Discovery
The structural features of 3-methoxy-1-methyl-1H-pyrazol-4-amine make it an attractive building block in drug discovery, particularly for the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif, while the amino group provides a convenient handle for the introduction of side chains that can interact with other regions of the kinase active site, thereby influencing potency and selectivity.
As previously mentioned, a significant application of this compound is in the synthesis of JAK inhibitors. For instance, it serves as a key fragment in the construction of AZD4205, a potent and selective JAK1 inhibitor.[1] In this context, the 4-amino group is typically utilized to form a crucial bond with a pyrimidine or a similar heterocyclic core of the inhibitor.
Safety and Handling
The hydrochloride salt of 3-methoxy-1-methyl-1H-pyrazol-4-amine is classified as hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
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